Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-cyclopropyl-3-(2-methoxyphenyl)propan-1-one . This nomenclature follows the established convention of naming ketones by identifying the longest carbon chain containing the carbonyl group and numbering from the end that gives the ketone the lowest possible number. The IUPAC name clearly indicates the presence of a cyclopropyl group at position 1, a ketone functional group at position 1, and a 2-methoxyphenyl substituent at position 3 of the propane backbone.
The molecular formula of this compound is C₁₃H₁₆O₂ , indicating thirteen carbon atoms, sixteen hydrogen atoms, and two oxygen atoms. The molecular weight is precisely 204.26 grams per mole . The structural representation reveals a complex arrangement where the cyclopropyl ring is directly attached to the carbonyl carbon, while the 2-methoxyphenyl group is connected through a two-carbon ethyl chain to the ketone functionality.
The Standard International Chemical Identifier for this compound is InChI=1S/C13H16O2/c1-15-13-5-3-2-4-11(13)8-9-12(14)10-6-7-10/h2-5,10H,6-9H2,1H3 . This systematic identifier provides a unique digital fingerprint that completely describes the molecular structure and connectivity. The corresponding InChI Key is JSJAOBADZGAESM-UHFFFAOYSA-N , which serves as a shortened version of the full InChI string for database searching and identification purposes.
The Simplified Molecular Input Line Entry System representation is COC1=CC=CC=C1CCC(=O)C2CC2 , which provides a linear notation that captures the complete molecular structure in a text format. This representation clearly shows the methoxy group attached to the ortho position of the benzene ring, the ethyl linker, the ketone functionality, and the terminal cyclopropyl group.
CAS Registry Numbers and Synonyms Across Databases
The primary Chemical Abstracts Service registry number for this compound is 898774-25-9 . This unique identifier is consistently referenced across multiple chemical databases and serves as the definitive numerical designation for this specific compound. The CAS number ensures unambiguous identification regardless of variations in naming conventions or synonyms that may exist in different databases or literature sources.
Multiple database identifiers exist for this compound across various chemical information systems. The Molecular Design Limited number is MFCD07699645 , which provides an additional unique identifier within the MDL database system. The Environmental Protection Agency DSSTox Substance Identifier is DTXSID00644206 , indicating its presence in environmental and toxicological databases.
| Database System | Identifier | Reference |
|---|---|---|
| Chemical Abstracts Service | 898774-25-9 | |
| Molecular Design Limited | MFCD07699645 | |
| EPA DSSTox | DTXSID00644206 | |
| PubChem Compound ID | 24725813 |
Properties
IUPAC Name |
1-cyclopropyl-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-5-3-2-4-11(13)8-9-12(14)10-6-7-10/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAOBADZGAESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644206 | |
| Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-25-9 | |
| Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions :
- Solvent : Dichloromethane (DCM) or ethanol, depending on the reaction.
- Catalyst : Dess-Martin Periodinane or sodium hydride.
- Atmosphere : Inert gas (argon or nitrogen).
- Temperature : Controlled to prevent side reactions.
Method A: Cyclopropanation Using Chalcone Precursor
One common method involves the cyclopropanation of chalcone derivatives using trimethylsulfoxonium iodide in the presence of sodium hydride.
Procedure :
- Sodium hydride (60% in mineral oil) is added to a dry dimethyl sulfoxide (DMSO) solvent under an argon atmosphere.
- Trimethylsulfoxonium iodide is introduced, and the mixture is stirred until hydrogen evolution ceases.
- Chalcone (precursor molecule) is added, and the reaction mixture is stirred at room temperature for 5 hours.
- The reaction is quenched with ice-cold water, followed by extraction with ethyl acetate.
- The organic layer is washed with brine, dried over Na₂SO₄, and purified by column chromatography using petroleum ether/ethyl acetate as eluent.
Yield :
Typical yields range from 80% to 85%, depending on the chalcone derivative used.
Method B: Oxidation of Cyclopropyl(Phenyl)methanol
Another approach involves the oxidation of cyclopropyl(phenyl)methanol using Dess-Martin Periodinane.
Procedure :
- Cyclopropyl(phenyl)methanol is dissolved in dichloromethane (DCM).
- Dess-Martin Periodinane is added in two batches to initiate oxidation.
- The reaction mixture is stirred for 15 minutes, then quenched using saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.
- The product is extracted with DCM, washed with brine, dried over anhydrous Na₂SO₄, and purified via silica gel chromatography.
Yield :
This method typically yields high-purity ketones with yields exceeding 90%.
Method C: Visible-Light-Induced Catalysis
A more advanced method utilizes visible-light triple catalysis for ring-opening cyanation of cyclopropyl ketones.
Procedure :
- Sodium hydride and trimethylsulfoxonium iodide are used to prepare cyclopropyl ketones from chalcones under visible-light irradiation.
- The reaction proceeds via radical intermediates facilitated by photocatalysts.
- Products are purified through flash silica gel chromatography using petroleum ether/ethyl acetate as eluent.
Yield :
This method has been reported to yield products with high stereoselectivity and purity.
Below is a summary table of key experimental data for the preparation methods:
| Method | Solvent | Catalyst/Reagent | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Cyclopropanation | DMSO | Sodium hydride + TMS iodide | Room temp | 80–85 | Column chromatography |
| Oxidation | DCM | Dess-Martin Periodinane | Room temp | >90 | Silica gel chromatography |
| Visible-Light | Ethanol/DCM | Photocatalyst | Ambient | High | Flash silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
- Bioactive Compounds : Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone has been explored for its potential as a precursor for bioactive compounds. For instance, derivatives have shown promise as selective antagonists for orexin receptors, which are implicated in sleep regulation and other physiological processes .
- Antimicrobial Activity : Some derivatives of cyclopropyl ketones exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Research indicates that certain structural modifications can enhance their efficacy against various pathogens .
- Pharmacological Agents : The compound's ability to undergo transformations to yield pharmacologically relevant structures has been documented. For example, it can be converted into phenolic compounds that possess significant biological activity .
Case Study 1: Synthesis and Activity of Cyclopropyl Ketones
A study investigated the synthesis of various cyclopropyl ketones through hydrogen-borrowing catalysis. The research demonstrated that substituents on the aromatic ring significantly influenced the yield and reactivity of the resulting compounds. For example, electron-rich groups improved yields compared to electron-poor groups due to reduced side reactions .
| Substituent Type | Yield (%) | Comments |
|---|---|---|
| Electron-rich | 63-67 | Improved reactivity |
| Electron-poor | 40-50 | Increased side reactions |
Case Study 2: Structure–Activity Relationship Studies
Research on the structure-activity relationship (SAR) of cyclopropyl derivatives revealed that specific modifications could enhance biological activity. For instance, combining cyclopropylmethylamide with various piperidine derivatives resulted in compounds with significantly increased potency against targeted receptors .
| Compound | IC50 (nM) | Activity Level |
|---|---|---|
| Cyclopropylmethylamide + Piperidine | 72 | High potency |
| Other derivatives | >100 | Moderate to low potency |
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, while the ketone and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of cyclopropyl 2-(2-methoxyphenyl)ethyl ketone with analogous compounds:
Key Observations :
- Electronic Effects : The methoxy group in the target compound is electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing fluorine in the fluorobenzyl analog, which reduces ring electron density .
- Steric Effects : Bulkier substituents (e.g., 2,4-dimethylphenyl) hinder reactivity in nucleophilic additions compared to smaller groups like methoxy or fluorine .
- Solubility : Methoxy-substituted compounds exhibit higher polarity and solubility in polar solvents (e.g., alcohols), whereas fluorinated or chlorinated analogs are more lipophilic .
Research Findings and Trends
- Reactivity Trends : Cyclopropyl ketones with electron-donating groups (e.g., -OCH₃) exhibit faster reaction rates in photochemical studies compared to electron-withdrawing substituents (-F, -Cl) .
- Thermodynamic Stability : this compound demonstrates higher thermal stability than its dimethylphenyl counterpart, attributed to resonance stabilization of the methoxy group .
- Challenges: Contradictory behavior between cyclic and acyclic analogs remains unresolved. For instance, cyclic ketones like 2-methylcyclohexanone show divergent rearrangement pathways compared to acyclic methyl isopropyl ketone, suggesting steric and electronic interplay .
Biological Activity
Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone (CPEK) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
CPEK is characterized by a cyclopropyl ring, a ketone functional group, and a methoxy-substituted phenyl group. The unique structure of CPEK contributes to its diverse biological activities, particularly in enzyme interactions and receptor binding.
The mechanism of action of CPEK involves its interaction with various molecular targets. The cyclopropyl group may enhance binding affinity to certain receptors or enzymes, while the methoxy and ketone groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as anti-inflammatory and analgesic properties .
Biological Activities
CPEK has been investigated for several biological activities:
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibitory effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
| Antimicrobial | Activity against bacteria and fungi |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of CPEK analogs on HCT116 colon cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
- Enzyme Interaction Studies : Research focused on the interaction of CPEK with aldehyde dehydrogenase (ALDH) showed that the compound could form covalent adducts with the enzyme, leading to inhibition. This mechanism was explored using kinetic assays that demonstrated dose-dependent inhibition .
- Antimicrobial Testing : In vitro studies assessed the antimicrobial properties of CPEK against various bacterial strains. Results indicated moderate activity, warranting further exploration into its potential as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for preparing cyclopropyl 2-(2-methoxyphenyl)ethyl ketone, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The synthesis of cyclopropyl ketones typically involves oxidation or coupling reactions. For example:
- Oxidation of Cyclopropyl Methyl Ketone : Sodium hypobromite oxidation of cyclopropyl methyl ketone (CAS 765-43-5) is a validated method for producing cyclopropanecarboxylic acid derivatives, which can serve as intermediates .
- Hydrogen Borrowing Catalysis : Iridium-catalyzed C–C bond formation using cyclopropyl ketones and higher alcohols under optimized conditions (e.g., 100–120°C, inert atmosphere) enables α-branched ketone synthesis. Critical parameters include catalyst loading (5–10 mol%) and alcohol stoichiometry .
Q. How can researchers determine the molecular conformation of this compound, and what techniques provide reliable data?
Methodological Answer: Conformational analysis requires a combination of computational and spectroscopic methods:
- Ab Initio Calculations : Use Gaussian or ORCA software to model energy minima for s-cis and s-trans conformers. Cyclopropyl ketones exhibit a global energy minimum in the s-cis conformation due to conjugative overlap between the cyclopropane ring and carbonyl group .
- NMR Spectroscopy : and NMR can detect conformational preferences via coupling constants (e.g., for dihedral angles) and chemical shift anisotropy .
Q. What methods are used to assess the biological activity of cyclopropyl ketones, and how should researchers design such assays?
Methodological Answer: Biological screening involves:
- Antifungal Assays : Use broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. Include positive controls (e.g., fluconazole) and validate results with dose-response curves .
- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and in vivo acute toxicity studies (OECD 423) to establish safety margins .
Advanced Research Questions
Q. How does the cyclopropane ring influence catalytic processes in hydrogen borrowing reactions, and what mechanistic insights are critical for reaction design?
Methodological Answer: The cyclopropane ring enhances strain-driven reactivity in iridium-catalyzed hydrogen borrowing:
- Mechanistic Studies : Use deuterium labeling (e.g., quenching) to track hydrogen transfer steps. Cyclopropyl ketones stabilize transition states via ring strain relief, accelerating β-hydride elimination .
- Substrate Scope Expansion : Test sterically hindered alcohols (e.g., tert-butanol) to evaluate limitations. Cyclopropyl groups improve regioselectivity in α-alkylation due to electronic and steric effects .
Q. What computational approaches best predict the reactivity of cyclopropyl ketones in homoconjugate addition reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For homoconjugate additions (e.g., with Grignard reagents), model the transition state for ring-opening using B3LYP/6-31G(d) .
- Molecular Mechanics : Apply torsion parameters derived from cyclopropyl methyl ketone studies (e.g., MMFF94 force field) to predict conformational preferences in larger bicyclic systems .
Q. How can researchers resolve contradictions in reported synthetic yields for cyclopropyl ketone derivatives, and what analytical validation is required?
Methodological Answer:
- Reproducibility Protocols : Standardize reaction conditions (solvent purity, catalyst batch). For example, discrepancies in sodium hypobromite oxidation yields may arise from Br concentration variability .
- Advanced Characterization : Use GC-MS or HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. X-ray crystallography can confirm product identity and detect byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
